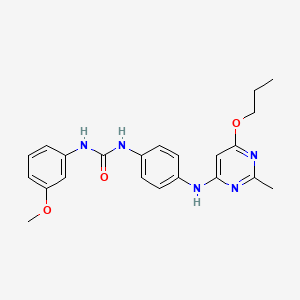

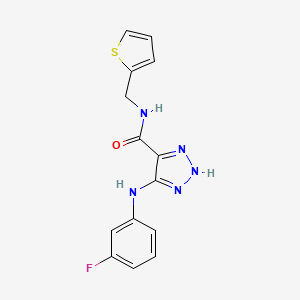

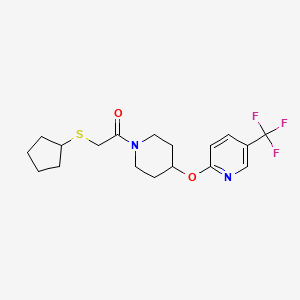

1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea" is a urea derivative that is likely to possess biological activity given the presence of a methoxyphenyl group and a substituted pyrimidinyl moiety. These structural features are often found in molecules with potential pharmacological properties, such as enzyme inhibition or receptor modulation. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related urea derivatives, which can be informative for understanding the potential characteristics of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction of amines. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction with triphosgene, followed by the addition of 4-methoxyaniline to the generated aryl isocyanate . This method, or a similar approach, could potentially be adapted for the synthesis of "this compound" by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of substituents such as methoxyphenyl and pyrimidinyl groups can influence the molecule's conformation and its ability to interact with biological targets. For instance, the flexibility of the spacer linking pharmacophoric moieties in urea derivatives can affect their inhibitory activities, as seen in the series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including interactions with enzymes or receptors in biological systems. For example, some urea derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . Similarly, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been found to exhibit potent activity against chronic myeloid leukemia cells through the inhibition of the PI3K/AKT signaling pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy or propoxy groups can affect these properties by altering the molecule's polarity and steric hindrance. The stability of the methoxyphenyl metabolites, for example, has been noted in the context of urinary metabolites from patients with functional neural tumors . These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Organic Synthesis Applications

The compound and its related derivatives are frequently studied in the context of organic synthesis, particularly in the creation of pyrimidinone derivatives and their potential as intermediates for further chemical transformations. For example, studies have reported on the cyclocondensation reactions of substituted ureas with various ketones to form pyrimidinones, highlighting their importance in synthetic organic chemistry (Bonacorso et al., 2003). These reactions often involve the use of catalysts or specific conditions to achieve the desired products, indicating the compound's role in facilitating or enabling chemical transformations.

Material Science and Catalysis

Research has also explored the use of substituted ureas in material science, including their potential as catalysts or components in complex chemical systems. For instance, substituted urea derivatives have been synthesized for their application in anion recognition, which is a critical aspect of materials science for sensing or separation technologies (Singh et al., 2016). These findings demonstrate the versatility of such compounds in creating materials with specific chemical recognition capabilities.

Potential Pharmacological Applications

Although explicit pharmacological applications of this specific compound were not highlighted in the searched papers, the synthesis and investigation of related urea and thiourea derivatives often target potential medicinal applications. For example, urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, a critical factor in developing treatments for neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995). This suggests that similar compounds, including "1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea", could be of interest for pharmacological research, focusing on their biological activity and potential therapeutic benefits.

特性

IUPAC Name |

1-(3-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-4-12-30-21-14-20(23-15(2)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(13-18)29-3/h5-11,13-14H,4,12H2,1-3H3,(H,23,24,25)(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECSEQSPEOZLJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)

![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)